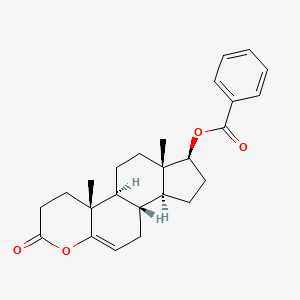
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Role in Steroid Hormone Regulation
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, as part of the study of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), contributes significantly to the regulation of steroid hormones, including estrogens and androgens. 17beta-HSDs catalyze the conversion between 17-ketosteroids and 17beta-hydroxysteroids, playing a critical role in the final steps of sex steroid biosynthesis. These enzymes are widespread across human tissues, not only in classical steroidogenic organs like the testes, ovaries, and placenta but also in various peripheral tissues, indicating a broad regulatory role in hormone action throughout the body. Research highlights the therapeutic potential of targeting specific 17beta-HSD isozymes for selective drug action to control concentrations of estrogens and androgens, which is crucial for treating hormone-sensitive pathologies such as various cancers and metabolic diseases (Poirier, 2003).
Inhibitors of 17beta-HSDs
In the context of therapeutic applications, inhibitors of 17beta-HSDs are of particular interest due to their role in controlling the active levels of sex steroids that drive pathologies like breast, ovarian, and prostate cancers, as well as conditions like acne and hirsutism. These inhibitors serve not only as tools for elucidating the biological roles of 17beta-HSDs in various systems but also as potential therapeutic agents. The advancement in the development of novel inhibitors for these enzymes, particularly those that are selective towards specific 17beta-HSD isoforms, underscores the importance of this area of research for medical science and pharmacology (Poirier, 2009).
Antioxidant and Radical Scavenging Activity
Beyond hormonal regulation, compounds structurally related to (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, such as chromones and their derivatives, have been explored for their antioxidant properties. These compounds, found in various natural sources, demonstrate significant physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects, attributed to their ability to neutralize active oxygen species and interrupt free radical processes. This indicates a potential for such molecules in preventing or mitigating cell impairment leading to various diseases, showcasing the broader applicability of this chemical framework in biomedical research (Yadav et al., 2014).
Eigenschaften
IUPAC Name |
[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVCSVFIMJJFFZ-ROECFKKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747132 |
Source


|
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one | |
CAS RN |
71996-13-9 |
Source


|
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

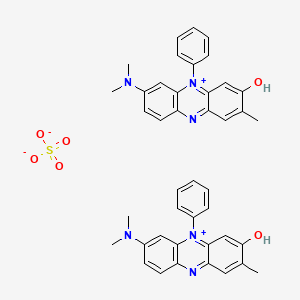

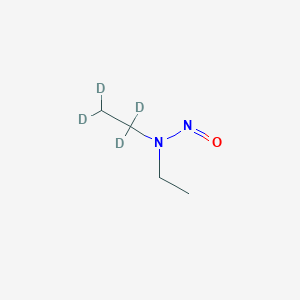
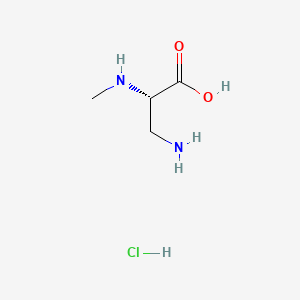
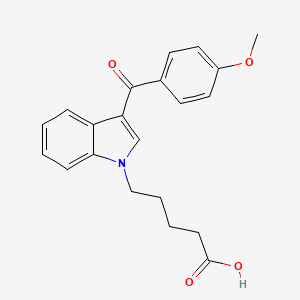
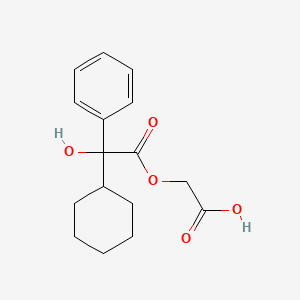
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)
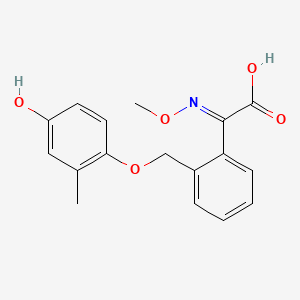
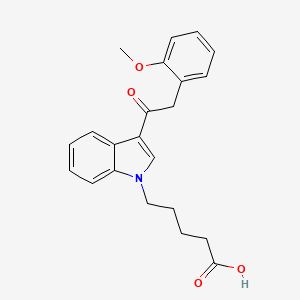
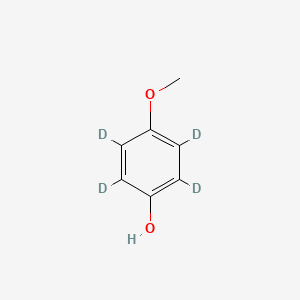
![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)